Human Carbonic Anhydrase I (hCA I) Inhibitory Activity: 1-(4-Fluoro-3-methoxyphenyl)thiourea vs. Acetazolamide and Thiourea
1-(4-Fluoro-3-methoxyphenyl)thiourea demonstrates a binding affinity (Ki) of 3.70 µM against human carbonic anhydrase I (hCA I) in a CO₂ hydration-based stopped-flow assay [1]. This places it as a moderate inhibitor compared to the clinical standard acetazolamide, which exhibits an IC₅₀ of approximately 0.13 µM [2], but it is far more potent than unsubstituted thiourea, which has a reported IC₅₀ of 21,021 µM [3]. The presence of the 4-fluoro-3-methoxyphenyl moiety is likely responsible for this enhanced activity relative to the parent thiourea.
| Evidence Dimension | Inhibition of human carbonic anhydrase I (hCA I) |
|---|---|
| Target Compound Data | Ki = 3.70 µM (3.70E+3 nM) |
| Comparator Or Baseline | Acetazolamide (standard inhibitor): IC₅₀ ≈ 0.13 µM; Thiourea (parent compound): IC₅₀ = 21,021 µM |
| Quantified Difference | 5,682-fold more potent than thiourea; ~28-fold less potent than acetazolamide. |
| Conditions | In vitro enzyme inhibition assay; CO₂ hydration-based stopped-flow method; 15 min pre-incubation. |
Why This Matters
This quantitative enzyme inhibition data provides a clear benchmark for selecting this compound in carbonic anhydrase-focused research, distinguishing it from the inactive parent thiourea.
- [1] BindingDB. (n.d.). BDBM50133395 (CHEMBL3632831): Inhibition of human carbonic anhydrase 1. View Source
- [2] NCHR Elsevier Pure. (n.d.). Benzilydene and thiourea derivatives as new classes of carbonic anhydrase inhibitors: an in vitro and molecular docking study. View Source
- [3] Scholar-CNKI. (n.d.). Synthesis of small size adamantane-linked aminothiazoles as potent inhibitors of urease, α-glucosidase and carbonic anhydrase. View Source
